molecular formula C19H23NO3 B1203032 Myofedrin

Myofedrin

Cat. No.: B1203032
M. Wt: 313.4 g/mol
InChI Key: GDYUVHBMFVMBAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myofedrin (Oxyfedrine) is a cardiovascular agent primarily used for its coronary vasodilatory and antianginal properties. It selectively dilates coronary arteries, increasing coronary blood flow, while also enhancing myocardial contractility and heart rate through multifaceted mechanisms. These include β-adrenergic receptor agonism, inhibition of phosphodiesterase (PDE) activity, and modulation of prostaglandin and adenosine pathways . Additionally, this compound exhibits antiplatelet aggregation effects and influences cardiac conduction, making it distinct from conventional vasodilators .

Properties

IUPAC Name

3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-(3-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2/h3-10,13-14,19-20,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYUVHBMFVMBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860171
Record name 3-[(1-Hydroxy-1-phenylpropan-2-yl)amino]-1-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pharmacokinetic Comparison

This compound’s pharmacokinetic profile is characterized by rapid absorption and moderate bioavailability. Below is a hypothetical table based on available evidence and analogous compounds:

Parameter This compound Isosorbide Dinitrate Milrinone
Bioavailability ~50% (oral) 20–90% (sublingual/oral) 85–92% (IV)
Half-life (t₁/₂) 2–4 hours 1–4 hours 2–3 hours
Metabolism Hepatic (CYP450) Hepatic (denitration) Hepatic (glucuronidation)
Excretion Renal (60–70%) Renal (95%) Renal (85%)

Pharmacodynamic Comparison

This compound’s multi-mechanistic action differentiates it from other vasodilators:

Mechanism This compound Isosorbide Dinitrate Milrinone
Primary Target β-receptors, PDE, adenosine pathways Nitric oxide (NO) donors PDE3 inhibition
Effect on Heart Rate Increases (chronotropic) No direct effect Increases (reflex tachycardia)
Anti-Platelet Activity Yes (inhibits aggregation) No No
Clinical Use Chronic angina, heart failure Acute angina prophylaxis Acute heart failure

Discussion

Mechanistic Advantages of this compound

This compound’s dual β-agonist and PDE inhibitory activity allows synergistic coronary vasodilation without excessive hypotension, a common drawback of nitrates . Its antiplatelet effects further enhance utility in patients with comorbid atherosclerosis, though head-to-head trials with other antianginal agents are scarce .

Limitations and Contradictions

While this compound’s multi-target approach is advantageous, its positive chronotropic effects may contraindicate use in patients with arrhythmias. In contrast, β-blockers (e.g., metoprolol) reduce heart rate but lack vasodilatory benefits, highlighting the need for personalized therapy .

Areas for Further Research

Comparative studies evaluating this compound against newer agents (e.g., ranolazine) are warranted. Additionally, its long-term effects on mortality in heart failure remain underexplored .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Myofedrin
Reactant of Route 2
Reactant of Route 2
Myofedrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.